molecular formula C25H31N7O2 B2773474 8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902948-40-7

8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No.: B2773474
CAS No.: 902948-40-7
M. Wt: 461.57
InChI Key: YWIIUUPOHMNMPC-UHFFFAOYSA-N
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Description

8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, which is a fused ring system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced through methylation reactions, where methoxy groups are added to the appropriate positions on the triazoloquinazoline core. This step may require the use of methylating agents such as dimethyl sulfate or methyl iodide.

    Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where the piperazine ring is attached to the triazoloquinazoline core via a propyl linker. This step may involve the use of piperazine derivatives and appropriate solvents to facilitate the reaction.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents. Common reagents for these reactions include halides, amines, and alcohols.

    Hydrolysis: Hydrolysis reactions can be used to cleave certain bonds within the compound, often resulting in the formation of smaller fragments. Common hydrolyzing agents include acids and bases.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions to proceed efficiently. For example:

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may result in the formation of quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield compounds with reduced nitrogen or oxygen functionalities.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a biological probe for studying cellular processes and as a tool for investigating the mechanisms of action of various enzymes and receptors.

    Medicine: The compound has been evaluated for its potential therapeutic applications, including its use as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and affecting various cellular processes. For example, the compound has been shown to inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, the compound may interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N7O2/c1-30-12-14-31(15-13-30)11-7-10-26-25-27-20-17-22(34-3)21(33-2)16-19(20)24-28-23(29-32(24)25)18-8-5-4-6-9-18/h4-6,8-9,16-17H,7,10-15H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIIUUPOHMNMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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